REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([C:10]#[N:11])([CH3:9])[CH2:6][C:4](=O)[CH2:3]1.[NH3:13].[H][H]>O1CCCC1>[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([CH2:10][NH2:11])([CH3:9])[CH2:6][CH:4]([NH2:13])[CH2:3]1
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Name
|
γ-aluminum oxide
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(C1)(C)C#N)C
|
Name
|
liquid
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 130° C
|
Type
|
DISTILLATION
|
Details
|
the ammonia was distilled off
|
Type
|
CUSTOM
|
Details
|
The product obtained over an on-stream period of 121 hours
|
Duration
|
121 h
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
separated by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC(C1)(C)CN)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |